(1,2-Dimethylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dimethylpropyl)cyclopropane is an organic compound with the molecular formula C8H16. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is also known by its IUPAC name, (3-Methyl-2-butanyl)cyclopropane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpropyl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu), can be employed to generate the cyclopropane ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethylpropyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
(1,2-Dimethylpropyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropanes.
Medicine: Research into cyclopropane derivatives has potential implications for drug development.
Industry: Cyclopropanes are used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (1,2-Dimethylpropyl)cyclopropane involves its interaction with various molecular targets. The strained three-membered ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions often involve the breaking of the cyclopropane ring, leading to the formation of new bonds and products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane, with no substituents.
Methylcyclopropane: A cyclopropane with a single methyl group.
Ethylcyclopropane: A cyclopropane with an ethyl group.
Uniqueness
(1,2-Dimethylpropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6976-27-8 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3-methylbutan-2-ylcyclopropane |
InChI |
InChI=1S/C8H16/c1-6(2)7(3)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
JSDZSLGMRRSAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.